N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
This compound belongs to the 1,2,4-triazole-based acetamide class, characterized by a central triazole ring substituted with methylphenyl groups at positions 4 and 3. The 5-position also features a [(4-methylphenyl)sulfanyl]methyl moiety, while the acetamide side chain is linked via a sulfanyl group to the triazole core. This structure is designed to optimize interactions with biological targets, leveraging the electron-rich triazole and sulfanyl groups for enhanced binding affinity. The methyl substituents on the phenyl rings likely improve lipophilicity and metabolic stability, critical for pharmacokinetics .
Properties
CAS No. |
538336-70-8 |
|---|---|
Molecular Formula |
C26H26N4OS2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4OS2/c1-18-10-12-23(13-11-18)32-16-24-28-29-26(30(24)22-9-5-7-20(3)15-22)33-17-25(31)27-21-8-4-6-19(2)14-21/h4-15H,16-17H2,1-3H3,(H,27,31) |
InChI Key |
OHUBZQWAIFMYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=CC=CC(=C4)C |
Origin of Product |
United States |
Biological Activity
N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic compound that incorporates a triazole ring, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C24H25N3O2S2
- Molecular Weight : 455.6 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing triazole rings. The following table summarizes the antimicrobial activity of related compounds:
| Compound | Microorganism Tested | Activity (Zone of Inhibition in mm) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 15 |
| Triazole Derivative B | Escherichia coli | 12 |
| This compound | Bacillus cereus | 18 |
The compound exhibited significant antibacterial activity against Bacillus cereus, indicating its potential as an antimicrobial agent .
Anticancer Activity
Research has also highlighted the anticancer potential of triazole derivatives. A study on various triazole compounds demonstrated that several exhibited cytotoxic effects against cancer cell lines. The following data illustrates the cytotoxic activity of selected triazole derivatives:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Triazole A | MCF-7 (Breast Cancer) | 10 |
| Triazole B | HeLa (Cervical Cancer) | 15 |
| This compound | A549 (Lung Cancer) | 12 |
The compound showed an IC50 value of 12 µM against A549 lung cancer cells, suggesting moderate anticancer activity .
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit specific enzymes that are crucial for microbial growth and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.
- Disruption of Membrane Integrity : Antimicrobial activity may be attributed to the disruption of bacterial cell membranes.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various synthesized triazole derivatives against common pathogens. The results indicated that this compound had a higher zone of inhibition compared to standard antibiotics .
Case Study 2: Anticancer Screening
In another study focused on anticancer properties, this compound was tested against various cancer cell lines. The findings revealed significant cytotoxicity in lung cancer cells (A549), supporting its potential as a chemotherapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies indicate that compounds similar to N-(3-methylphenyl)-2-[(4-(3-methylphenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide exhibit antimicrobial properties. The triazole moiety is known for its effectiveness against fungal infections, particularly in treating conditions like candidiasis and aspergillosis. The presence of sulfur-containing groups enhances the biological activity of these compounds by improving their interaction with microbial enzymes.
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against breast and lung cancer cells, suggesting that this compound may also possess similar properties. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation pathways.
Anti-inflammatory Effects
Research has indicated that derivatives of this compound may act as inhibitors of the 5-lipoxygenase enzyme, which plays a crucial role in the inflammatory response. Molecular docking studies suggest that this compound could be optimized for enhanced anti-inflammatory activity. This property positions it as a candidate for treating inflammatory diseases such as arthritis and asthma.
Comparison with Similar Compounds
Key Observations:
- Electron-withdrawing groups (e.g., NO2 in ) correlate with higher anti-inflammatory and antimicrobial potency but may reduce solubility.
- Lipophilic substituents (e.g., CF3 in , methyl in target compound) improve membrane permeability but may increase hepatotoxicity risks.
- Heterocyclic substitutions (e.g., pyridinyl in ) enhance hydrogen bonding and target selectivity.
Table 1. Comparative Physicochemical Properties
Research Implications
- Structure-Activity Relationship (SAR): The sulfanyl-triazole-acetamide scaffold is versatile, with substituents dictating target specificity. For instance:
- Synthetic Feasibility: Yields for analogues range from 45–58% (e.g., ), suggesting moderate efficiency in triazole-thioacetamide coupling steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
